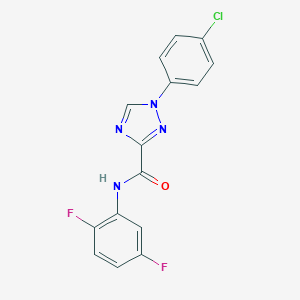

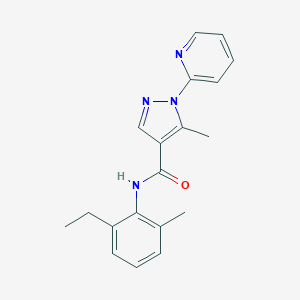

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide, also known as AZD8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cell growth and metabolism, and its dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. In recent years, AZD8055 has emerged as a promising tool for studying the role of mTOR in these diseases and for developing new therapies targeting this pathway.

Mécanisme D'action

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide works by inhibiting the activity of mTOR, which is a key regulator of cell growth and metabolism. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions. 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide selectively inhibits mTORC1, leading to decreased protein synthesis, cell growth, and proliferation. In addition, 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to induce autophagy, a process by which cells recycle damaged or unwanted components, which can have both pro- and anti-tumor effects depending on the context.

Biochemical and Physiological Effects:

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer cells, 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide inhibits mTORC1 signaling, leading to decreased protein synthesis, cell growth, and proliferation. In addition, 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide induces autophagy, which can have both pro- and anti-tumor effects depending on the context. In other disease models, such as diabetes and neurodegenerative disorders, 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to improve metabolic and cognitive function, respectively.

Avantages Et Limitations Des Expériences En Laboratoire

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages as a tool for studying mTOR signaling in disease models. It is a potent and selective inhibitor of mTORC1, which allows for specific modulation of this pathway without affecting other signaling pathways. In addition, 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied in preclinical models, and its pharmacokinetics and pharmacodynamics are well characterized. However, there are also some limitations to using 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments. For example, it has been shown to have off-target effects on other kinases, which can complicate interpretation of results. In addition, its potency and selectivity may vary depending on the cell type and experimental conditions used.

Orientations Futures

There are several future directions for research on 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide and mTOR signaling. One area of interest is the development of combination therapies that target both mTORC1 and mTORC2, as well as other signaling pathways that interact with mTOR. Another area of interest is the development of more potent and selective mTOR inhibitors, as well as inhibitors that target other components of the mTOR signaling pathway. Finally, there is ongoing research on the role of mTOR signaling in various disease states, including cancer, diabetes, and neurodegenerative disorders, which may lead to new therapeutic strategies.

Méthodes De Synthèse

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the reaction of 4-chlorobenzaldehyde with 2,5-difluoroaniline to form an intermediate, which is then reacted with ethyl 2-cyanoacetate to give the triazole ring. The resulting compound is then treated with a variety of reagents to introduce the carboxamide group and the chloro substituent, resulting in the final product.

Applications De Recherche Scientifique

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity both as a single agent and in combination with other therapies. It has also been investigated in other disease models, such as diabetes, neurodegenerative disorders, and viral infections, where it has demonstrated promising results. In addition, 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been used as a tool to study the role of mTOR in cellular processes such as autophagy, metabolism, and protein synthesis.

Propriétés

Nom du produit |

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide |

|---|---|

Formule moléculaire |

C15H9ClF2N4O |

Poids moléculaire |

334.71 g/mol |

Nom IUPAC |

1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C15H9ClF2N4O/c16-9-1-4-11(5-2-9)22-8-19-14(21-22)15(23)20-13-7-10(17)3-6-12(13)18/h1-8H,(H,20,23) |

Clé InChI |

HQKMICDRWIMIPX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)F)F)Cl |

SMILES canonique |

C1=CC(=CC=C1N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)F)F)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Butylanilino)carbonyl]isophthalic acid](/img/structure/B278780.png)

![N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278781.png)

![N-[4-(difluoromethoxy)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278782.png)

![N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278798.png)

![N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278800.png)